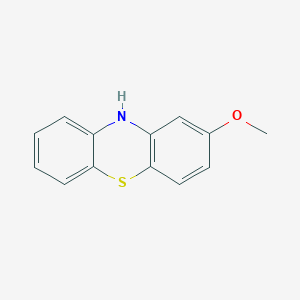

2-Methoxyphenothiazine

Description

Structure

3D Structure

Properties

IUPAC Name |

2-methoxy-10H-phenothiazine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H11NOS/c1-15-9-6-7-13-11(8-9)14-10-4-2-3-5-12(10)16-13/h2-8,14H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DLYKFPHPBCTAKD-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC2=C(C=C1)SC3=CC=CC=C3N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H11NOS | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70170249 | |

| Record name | Methyl phenothiazin-2-yl ether | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70170249 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

229.30 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1771-18-2 | |

| Record name | 2-Methoxy-10H-phenothiazine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1771-18-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Methyl phenothiazin-2-yl ether | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001771182 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2-Methoxyphenothiazine | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=72107 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Methyl phenothiazin-2-yl ether | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70170249 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Methyl phenothiazin-2-yl ether | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.015.632 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-depth Technical Guide to 2-Methoxyphenothiazine: From Synthesis to Potential Therapeutic Applications

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of 2-Methoxyphenothiazine, a heterocyclic compound with significant potential in medicinal chemistry. This document details its chemical properties, synthesis, and explores its biological activities, focusing on its promise as an antitubercular and anticancer agent. Detailed experimental protocols and visual representations of its mechanisms of action are provided to support further research and development.

Core Chemical Properties

This compound is a derivative of phenothiazine (B1677639), a class of compounds known for a wide range of pharmacological activities.

| Property | Value | Reference |

| Chemical Formula | C₁₃H₁₁NOS | [1] |

| Molecular Weight | 229.3 g/mol | [1] |

| CAS Number | 1771-18-2 | [1] |

| Appearance | Yellow or pale gray solid | |

| IUPAC Name | 2-methoxy-10H-phenothiazine |

Synthesis of this compound

An established method for the synthesis of this compound involves a multi-step process commencing with resorcinol (B1680541) and aniline (B41778).[2] An improved iteration of this synthesis reports a total yield as high as 74.2%.[3]

Experimental Protocol: Synthesis of this compound

This protocol is adapted from a patented synthesis method.[2]

Step 1: Amination

-

Mix resorcinol and aniline in a 1:1.2 molar ratio.

-

Heat the mixture to 185-195°C with stirring.

-

Add a catalyst (e.g., p-toluenesulfonic acid, benzenesulfonic acid, sulfuric acid, or phosphoric acid) to initiate a dehydration and amination reaction, forming Intermediate I.

Step 2: Etherification

-

To Intermediate I, add a solvent and an alkali (e.g., potassium carbonate, sodium carbonate, sodium hydroxide, or potassium hydroxide) in a 1:1 to 1:1.5 molar ratio of Intermediate I to alkali.

-

While heating at 30-80°C, add a methylating agent (e.g., dimethyl sulfate, dimethyl carbonate, or trimethyl orthoformate) dropwise.

-

Continue the reaction for 3-8 hours to yield Intermediate II.

Step 3: Cyclization

-

To Intermediate II, add a solvent and sulfur, with a molar ratio of sulfur to Intermediate II between 1:1 and 3:1.

-

Heat the mixture to reflux at 80-130°C.

-

Add iodine to initiate the ring closure reaction.

-

Maintain the reaction for 6-12 hours to produce the crude this compound.

Step 4: Purification

-

Recrystallize the crude product from a suitable solvent to obtain pure this compound.

-

Dry the purified product and weigh it.

Biological Activity and Therapeutic Potential

Phenothiazine derivatives are recognized for their diverse biological activities, including antibacterial, antifungal, anticancer, and antipsychotic properties. This compound, as a member of this class, is a valuable intermediate in the synthesis of active pharmaceutical ingredients (APIs) such as Levomepromazine and Methotrimeprazine.

Antitubercular Activity

Phenothiazines have demonstrated significant activity against Mycobacterium tuberculosis (Mtb), including multidrug-resistant strains.[4][5][6][7][8] The proposed mechanism of action involves the inhibition of the type II NADH:quinone oxidoreductase (Ndh), a crucial enzyme in the respiratory chain of Mtb.[4][5]

This protocol is a standard method for assessing the antitubercular activity of compounds.

-

Culture Mycobacterium tuberculosis H37Rv to mid-log phase.

-

Prepare serial dilutions of this compound in a 96-well microplate.

-

Add the Mtb culture to each well.

-

Incubate the plates at 37°C for 7 days.

-

Add Alamar Blue solution to each well and incubate for another 24 hours.

-

Determine the Minimum Inhibitory Concentration (MIC) by observing the color change from blue (no growth) to pink (growth).

Caption: Inhibition of Mtb's respiratory chain by this compound.

Anticancer Activity

Phenothiazines have also been investigated for their anticancer properties. Their mechanism in this context is thought to be twofold: the inhibition of calmodulin (CaM) and the activation of protein phosphatase 2A (PP2A), both of which are involved in cancer cell signaling pathways.

This assay measures the displacement of a fluorescently labeled calmodulin-binding peptide.

-

Prepare a solution containing calmodulin and a fluorescein-labeled calmodulin-binding peptide.

-

Add varying concentrations of this compound to the solution.

-

Measure the fluorescence polarization. A decrease in polarization indicates the displacement of the fluorescent peptide by this compound, signifying inhibition of the calmodulin-peptide interaction.

This protocol assesses the ability of a compound to activate PP2A, often measured by the dephosphorylation of its downstream targets.

-

Culture cancer cells and treat them with this compound.

-

Lyse the cells and perform a PP2A immunoprecipitation using an antibody specific to the catalytic subunit of PP2A.

-

Measure the phosphatase activity of the immunoprecipitated PP2A using a specific assay kit.

-

Alternatively, perform immunoblotting for phosphorylated downstream targets of PP2A, such as p-ERK and p-JNK. A decrease in the levels of these phosphorylated proteins indicates PP2A activation.

Caption: Dual mechanism of this compound in cancer cells.

Summary of Quantitative Data

| Compound/Derivative | Assay | Target | Result |

| Thioridazine | Enzyme Inhibition | Recombinant Mtb Ndh | IC₅₀ = 11.4 µM |

| Phenothiazine Derivatives | In Vitro Antitubercular | M. tuberculosis | MICs = 12.5-25 mg/L |

| Fluphenazine | Calmodulin Inhibition | Calmodulin | Submicromolar affinity |

| Fluphenazine Mustard | Calmodulin Inhibition | Calmodulin | Submicromolar affinity |

Conclusion

This compound is a versatile chemical intermediate with significant potential for the development of new therapeutic agents. Its role as a precursor to established antipsychotic drugs is well-documented, and the broader biological activities of the phenothiazine class suggest promising avenues for future research, particularly in the fields of infectious diseases and oncology. The detailed protocols and pathway diagrams provided in this guide are intended to facilitate further investigation into the therapeutic applications of this compound and its derivatives.

References

- 1. US3426020A - Synthesis of 2-substituted phenothiazines - Google Patents [patents.google.com]

- 2. CN105418537A - Synthetic method of 2-methoxy phenothiazine - Google Patents [patents.google.com]

- 3. researchgate.net [researchgate.net]

- 4. Antitubercular pharmacodynamics of phenothiazines - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Antitubercular pharmacodynamics of phenothiazines - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Novel non-neuroleptic phenothiazines inhibit Mycobacterium tuberculosis replication - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Phenothiazines as anti-multi-drug resistant tubercular agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Phenothiazines as a solution for multidrug resistant tuberculosis: From the origin to present - PubMed [pubmed.ncbi.nlm.nih.gov]

In-Depth Technical Guide: 2-Methoxyphenothiazine (CAS 1771-18-2)

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-Methoxyphenothiazine, identified by CAS number 1771-18-2, is a heterocyclic aromatic compound belonging to the phenothiazine (B1677639) class. This technical guide provides a comprehensive overview of its chemical properties, synthesis, and significant role as a key intermediate in the pharmaceutical industry. Furthermore, it delves into the biological activities associated with phenothiazine derivatives, including their mechanisms of action and potential therapeutic applications, supported by available quantitative data and detailed experimental protocols.

Chemical Information

Compound Identification

| Identifier | Value |

| CAS Number | 1771-18-2 |

| IUPAC Name | 2-methoxy-10H-phenothiazine |

| Synonyms | 2-Methoxy-10H-phenothiazine, Methyl phenothiazin-2-yl ether, NSC 72107 |

| Molecular Formula | C₁₃H₁₁NOS |

| Molecular Weight | 229.30 g/mol [1][2][3] |

Physicochemical Properties

| Property | Value | Source |

| Physical State | Grey to brown solid | [4] |

| Boiling Point | 188 °C | [5] |

| Density | 1.235 g/cm³ | [6][7] |

| InChI Key | DLYKFPHPBCTAKD-UHFFFAOYSA-N | [4][7] |

| SMILES | COC1=CC2=C(C=C1)SC3=CC=CC=C3N2 | [4][7] |

Safety Information

| Hazard Statement | Precautionary Statement |

| H315: Causes skin irritation | P261: Avoid breathing dust/fume/gas/mist/vapors/spray |

| H319: Causes serious eye irritation | P271: Use only outdoors or in a well-ventilated area |

| H335: May cause respiratory irritation | P280: Wear protective gloves/protective clothing/eye protection/face protection |

Note: This is not an exhaustive list of safety information. Always consult the full Safety Data Sheet (SDS) before handling this chemical.[8][9]

Synthesis and Manufacturing

This compound is a crucial intermediate in the synthesis of several active pharmaceutical ingredients (APIs), most notably the antipsychotic drugs Levomepromazine (also known as Methotrimeprazine) and Methoxypromazine.[10] Its synthesis is a critical step in the manufacturing process of these therapeutic agents.

General Synthesis Workflow

The synthesis of this compound typically involves a multi-step process that can be generalized as follows:

Caption: Generalized workflow for the synthesis of this compound.

Biological Activity and Applications

While this compound itself is primarily used as a chemical intermediate, the phenothiazine scaffold is the basis for a wide range of biologically active molecules. The activities of its derivatives provide insights into the potential applications of this chemical class.

Antipsychotic Activity and Dopamine (B1211576) Receptor Antagonism

Phenothiazine derivatives, including Levomepromazine synthesized from this compound, are well-established antipsychotic agents. Their primary mechanism of action involves the antagonism of dopamine D2 receptors in the central nervous system.[11]

Caption: Dopamine D2 receptor antagonism by phenothiazine derivatives.

Potential Anticancer Activity

Emerging research suggests that phenothiazine derivatives possess anticancer properties. Their proposed mechanisms of action are multifaceted and may involve the modulation of key signaling pathways implicated in cancer progression, such as the MAPK and Wnt signaling pathways.

Caption: Potential modulation of the MAPK signaling pathway by phenothiazines.

Caption: Potential inhibition of the Wnt/β-catenin pathway by phenothiazines.

Other Potential Activities

-

Tuberculostatic Activity : Some phenothiazine derivatives have been investigated for their potential to inhibit the growth of Mycobacterium tuberculosis.

-

Antihistaminic Properties : Certain phenothiazines exhibit antihistaminic effects, suggesting their potential use in allergy treatments.[12][13]

-

Laccase Mediator : this compound can act as a redox mediator for the enzyme laccase, enhancing its catalytic activity in various biotechnological applications, such as dye decolorization and bioremediation.

Quantitative Data

Specific quantitative bioactivity data for this compound is limited in publicly available literature. However, data for its direct derivative, Levomepromazine, and other related phenothiazines provide valuable context for the potential activity of this chemical class.

| Compound | Assay | Target/Organism | Result (IC₅₀, Kᵢ, MIC) |

| Levomepromazine | Dopamine D2 Receptor Binding | Rat Brain | Kᵢ: 1.1 nM |

| Fluphenazine | Cytotoxicity | MDA-MB-231 (Breast Cancer) | IC₅₀: 7.04 - 23.33 µM |

| Thioridazine | Efflux Pump Inhibition | S. aureus (SA-1199B) | IC₅₀ for Ethidium Bromide Efflux: 10 µM |

Note: The data presented is for related compounds and should be used for comparative purposes only. Further experimental validation is required for this compound.

Experimental Protocols

Synthesis of this compound (Illustrative)

This protocol is a generalized representation based on common synthetic routes.

-

Reaction Setup : A mixture of an appropriate N-phenyl-m-anisidine derivative, sulfur, and a high-boiling point solvent (e.g., diphenyl ether) is placed in a reaction vessel equipped with a reflux condenser and a stirrer.

-

Initiation : A catalytic amount of iodine is added to the mixture.

-

Cyclization : The reaction mixture is heated to reflux (typically >200°C) and maintained for several hours to facilitate the thionation and subsequent ring closure to form the phenothiazine ring.

-

Work-up and Purification : After cooling, the reaction mixture is subjected to distillation under reduced pressure to remove the solvent. The crude product is then purified by recrystallization from a suitable solvent (e.g., toluene (B28343) or ethanol) to yield pure this compound.

Dopamine D2 Receptor Binding Assay (General Protocol)

-

Membrane Preparation : Rat striatal tissue is homogenized in a suitable buffer and centrifuged to isolate the cell membrane fraction containing the dopamine D2 receptors.

-

Binding Reaction : The membrane preparation is incubated with a radiolabeled ligand specific for the D2 receptor (e.g., [³H]-Spiperone) and varying concentrations of the test compound (e.g., a phenothiazine derivative).

-

Incubation and Separation : The mixture is incubated to allow binding to reach equilibrium. The bound and free radioligand are then separated by rapid filtration through glass fiber filters.

-

Quantification : The amount of radioactivity trapped on the filters is quantified using liquid scintillation counting.

-

Data Analysis : The data is analyzed to determine the concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC₅₀), from which the binding affinity (Kᵢ) can be calculated.

DPPH Radical Scavenging Assay (Antioxidant Activity)

-

Preparation of Reagents : A stock solution of 2,2-diphenyl-1-picrylhydrazyl (DPPH) in methanol (B129727) is prepared. The test compound is dissolved in a suitable solvent to create a series of concentrations.

-

Reaction : A fixed volume of the DPPH solution is mixed with varying concentrations of the test compound. A control containing only the solvent and DPPH is also prepared.

-

Incubation : The mixtures are incubated in the dark at room temperature for a specified period (e.g., 30 minutes).

-

Measurement : The absorbance of the solutions is measured at a specific wavelength (typically around 517 nm) using a spectrophotometer.

-

Calculation : The percentage of DPPH radical scavenging activity is calculated for each concentration of the test compound. The IC₅₀ value, representing the concentration of the compound required to scavenge 50% of the DPPH radicals, is then determined.

Conclusion

This compound (CAS 1771-18-2) is a valuable chemical intermediate with a critical role in the synthesis of important pharmaceutical agents. While direct biological activity data for this compound is not extensively documented, the broader class of phenothiazines, for which it is a precursor, exhibits a wide range of pharmacological effects, including antipsychotic, potential anticancer, and antimicrobial activities. This technical guide provides a foundational understanding of this compound for researchers and professionals in drug development, highlighting its chemical properties, synthesis, and the biological context of its derivatives. Further investigation into the direct biological effects of this compound may unveil novel therapeutic applications.

References

- 1. zen-bio.com [zen-bio.com]

- 2. researchgate.net [researchgate.net]

- 3. Potential of phenothiazines to synergistically block calmodulin and reactivate PP2A in cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. abcam.com [abcam.com]

- 6. sunlongbiotech.com [sunlongbiotech.com]

- 7. Dopamine receptor binding predicts clinical and pharmacological potencies of antischizophrenic drugs - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Discovery, optimization, and characterization of a novel series of dopamine D2 versus D3 receptor selective antagonists - Probe Reports from the NIH Molecular Libraries Program - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 9. abcam.cn [abcam.cn]

- 10. mdpi.com [mdpi.com]

- 11. Ligand with Two Modes of Interaction with the Dopamine D2 Receptor–An Induced-Fit Mechanism of Insurmountable Antagonism - PMC [pmc.ncbi.nlm.nih.gov]

- 12. This compound | 1771-18-2 | FM70658 | Biosynth [biosynth.com]

- 13. CAS 1771-18-2: 2-Methoxy-10H-phenothiazine | CymitQuimica [cymitquimica.com]

2-Methoxyphenothiazine: A Comprehensive Technical Guide for Pharmaceutical Intermediates

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

2-Methoxyphenothiazine (CAS: 1771-18-2) is a critical heterocyclic intermediate with significant applications in the pharmaceutical industry. Primarily, it serves as a key building block in the synthesis of a range of phenothiazine-based antipsychotic drugs. This technical guide provides a comprehensive overview of this compound, including its physicochemical properties, detailed synthesis protocols, and its role in the manufacturing of active pharmaceutical ingredients (APIs). Furthermore, this document elucidates the mechanism of action of derivative drugs, safety information, and presents key data in structured tables and diagrams to facilitate understanding and application in a research and development setting.

Introduction

This compound is a phenothiazine (B1677639) derivative characterized by a methoxy (B1213986) group at the 2-position of its tricyclic structure.[1] This substitution pattern is crucial for the pharmacological activity of several important neuroleptic drugs. The compound's utility extends beyond pharmaceuticals into the agricultural and polymer science sectors, where it is used as a pesticide intermediate and a polymer monomer inhibitor.[2][3] In the pharmaceutical context, it is an essential precursor for the synthesis of APIs such as Levomepromazine, Methotrimeprazine, and Methoxypromazine, which are widely used in the treatment of psychosis.[4]

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented in Table 1.

| Property | Value | Reference |

| CAS Number | 1771-18-2 | [2][4][5] |

| Molecular Formula | C13H11NOS | [6][7] |

| Molecular Weight | 229.3 g/mol | [7] |

| Appearance | Off-white to yellowish-green powder | [5] |

| Melting Point | 185-188 °C | [5][6] |

| Purity | ≥ 99.0% (by HPLC) | [5] |

| Density | 1.235 g/cm³ | [7] |

| Boiling Point | 408.1 °C at 760 mmHg |

Synthesis of this compound

The synthesis of this compound is a multi-step process that begins with the condensation of resorcinol (B1680541) and aniline (B41778), followed by methylation and a final cyclization reaction with sulfur. An improved synthetic procedure can achieve a total yield of up to 74.2%.

Synthesis Workflow

Caption: Synthetic workflow for this compound.

Detailed Experimental Protocol

This protocol is a synthesized procedure based on methods described in the literature.[5]

Step 1: Synthesis of 3-Hydroxydiphenylamine (Intermediate I)

-

In a reaction vessel equipped with a stirrer, thermometer, and a distillation setup, add resorcinol (1.0 mol) and aniline (1.2 mol).

-

Begin stirring and heat the mixture to 140 °C under a nitrogen atmosphere.

-

Once the solids have completely dissolved, add p-toluenesulfonic acid (0.03 mol) as a catalyst.

-

Increase the temperature to 185-195 °C and maintain for 6-10 hours, continuously removing the water formed during the reaction.

-

Monitor the reaction progress by HPLC.

-

Once the reaction is complete, cool the mixture to 70 °C to obtain Intermediate I.

Step 2: Synthesis of 3-Methoxydiphenylamine (Intermediate II)

-

To the crude Intermediate I from the previous step, add a suitable solvent (e.g., toluene (B28343), 500 mL) and a base such as sodium hydroxide (B78521) (1.5 mol) as a 60% aqueous solution.

-

Heat the mixture to 30-80 °C with vigorous stirring.

-

Slowly add a methylating agent, such as dimethyl sulfate (B86663) (1.2 mol), dropwise over 1-2 hours, maintaining the temperature.

-

After the addition is complete, continue stirring for 3-8 hours until the reaction is complete (monitored by HPLC).

-

Cool the reaction mixture and separate the organic layer. Wash the organic layer with water and brine, then dry over anhydrous sodium sulfate.

-

The solvent can be removed under reduced pressure to yield Intermediate II.

Step 3: Synthesis of this compound

-

Dissolve Intermediate II (1.0 mol) in a solvent such as toluene or methylcyclohexane (B89554) (700 mL) in a reaction vessel.

-

Add sulfur (1.1 mol) and a catalytic amount of iodine (0.002 mol).

-

Heat the mixture to reflux (approximately 110-130 °C) and maintain for 8-12 hours.

-

Cool the reaction mixture, which will cause the product to precipitate.

-

Filter the solid product and wash with a small amount of cold solvent.

-

Recrystallize the crude product from a suitable solvent (e.g., toluene or methylcyclohexane) to yield pure this compound.

-

Dry the final product under vacuum.

Reaction Parameters and Yields

The following table summarizes key reaction parameters and expected outcomes based on reported data.

| Step | Key Reagents | Catalyst | Solvent | Temperature (°C) | Time (h) | Yield | Purity (HPLC) |

| 1. Condensation | Resorcinol, Aniline | p-Toluenesulfonic Acid | None | 185-195 | 6-10 | - | - |

| 2. Methylation | 3-Hydroxydiphenylamine, Dimethyl Sulfate | Base (NaOH) | Toluene | 30-80 | 3-8 | - | - |

| 3. Cyclization | 3-Methoxydiphenylamine, Sulfur | Iodine | Toluene/Methylcyclohexane | 110-130 | 8-12 | 67-74% (overall) | >97% |

Application in API Synthesis: Levomepromazine

This compound is a pivotal intermediate in the synthesis of Levomepromazine, an antipsychotic drug. The synthesis involves the alkylation of the nitrogen atom of the phenothiazine ring.

Synthesis of (±)-10-(3-dimethylamino-2-methylpropyl)-2-methoxyphenothiazine

The synthesis involves the condensation of this compound with 3-dimethylamino-2-methylpropyl chloride. This reaction is typically carried out in the presence of a strong base like sodamide in a high-boiling solvent such as xylene.

Resolution of Levomepromazine

The racemic mixture of the alkylated product is then resolved to isolate the active levorotatory enantiomer. This is achieved by using a chiral resolving agent, such as (-)-di(p-toluoyl)-L-tartaric acid. The process involves the formation of diastereomeric salts, which can be separated by fractional crystallization. Subsequent treatment with a base and maleic acid yields the desired Levomepromazine maleate.

Mechanism of Action of Phenothiazine Antipsychotics

Phenothiazine-based antipsychotics derived from this compound primarily exert their therapeutic effects by acting as antagonists at dopamine (B1211576) D2 receptors in the mesolimbic pathway of the brain.[7] This antagonism helps to alleviate the positive symptoms of schizophrenia, such as hallucinations and delusions.

Furthermore, these compounds can interact with other receptors and signaling pathways, contributing to their broad spectrum of activity and side effects. Key pathways modulated by phenothiazines include the PI3K/Akt/mTOR and MAPK/ERK1/2 signaling cascades.[6] They have also been shown to modulate the activity of p53 and Ras, which are critical regulators of cell cycle and proliferation.[6]

Caption: Simplified signaling pathway for phenothiazine antipsychotics.

Safety and Handling

This compound is a chemical substance that requires careful handling in a laboratory or industrial setting.

Hazard Identification

-

Hazard Statements: H315 (Causes skin irritation), H319 (Causes serious eye irritation), H335 (May cause respiratory irritation).

-

Precautionary Statements: P261 (Avoid breathing dust), P280 (Wear protective gloves/eye protection).

Handling and Storage

-

Handling: Use in a well-ventilated area. Avoid contact with skin, eyes, and clothing. Avoid dust formation.

-

Storage: Store in a tightly closed container in a cool, dry place.

A comprehensive Safety Data Sheet (SDS) should be consulted before handling this material.

Conclusion

This compound is a fundamentally important intermediate in the synthesis of several key antipsychotic medications. Its multi-step synthesis, while requiring careful control of reaction conditions, is well-established and can produce high-purity material in good yields. A thorough understanding of its properties, synthesis, and the mechanism of action of its derivatives is essential for researchers and professionals in the field of drug development. The data and protocols presented in this guide are intended to serve as a valuable resource for these endeavors.

References

- 1. researchgate.net [researchgate.net]

- 2. US4265833A - Process for the preparation of hydroxy-diphenylamines - Google Patents [patents.google.com]

- 3. researchgate.net [researchgate.net]

- 4. This compound - Safety Data Sheet [chemicalbook.com]

- 5. CN105418537A - Synthetic method of 2-methoxy phenothiazine - Google Patents [patents.google.com]

- 6. Therapeutic Mechanisms of Phenothiazine Drugs: A Mini-Review of Advances in Cancer Treatment and Antibiotic Resistance - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Phenothiazine - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]

The Pivotal Role of 2-Methoxyphenothiazine in Modern Organic Synthesis: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-Methoxyphenothiazine, a heterocyclic compound belonging to the phenothiazine (B1677639) class, has emerged as a critical intermediate in various branches of organic synthesis. Its unique structural and electronic properties make it a versatile building block for the creation of complex molecules with significant biological and material science applications. This technical guide provides an in-depth exploration of the role of this compound in organic synthesis, with a focus on its application in the pharmaceutical industry, detailed experimental protocols, and its interaction with key biological signaling pathways.

Core Synthetic Applications

This compound is a highly valued intermediate primarily due to its utility in the synthesis of a range of commercially important compounds. Its applications span across pharmaceuticals, agrochemicals, and polymer science.

Pharmaceutical Intermediate: The most significant application of this compound is as a key precursor in the synthesis of various active pharmaceutical ingredients (APIs), particularly antipsychotic drugs.[1][2][3] It is instrumental in the production of medications such as Levomepromazine and Methotrimeprazine, which are used in the treatment of psychosis and other neurological disorders.[2]

Agrochemical Intermediate: The phenothiazine scaffold is a known pharmacophore in the development of pesticides. This compound serves as an intermediate in the synthesis of certain agrochemicals, contributing to the development of effective crop protection solutions.[1][3]

Polymer Monomer Inhibitor: In the field of polymer science, this compound is utilized as a polymer monomer inhibitor, preventing premature polymerization and enhancing the stability of polymeric materials during manufacturing and storage.[1][3]

Key Synthetic Protocols

This section details the experimental procedures for the synthesis of this compound and its subsequent use in the synthesis of a key pharmaceutical intermediate.

Synthesis of this compound

A common and effective method for the synthesis of this compound involves a multi-step process starting from resorcinol (B1680541) and aniline. The following protocol is based on a patented method which offers a good yield and purity.[4]

Experimental Protocol:

-

Step 1: Synthesis of Intermediate I (3-hydroxydiphenylamine):

-

In a suitable reaction vessel, mix resorcinol and aniline.

-

Under stirring, add a catalytic amount of an acid catalyst (e.g., p-toluenesulfonic acid).

-

Heat the mixture to induce dehydration and amination, leading to the formation of 3-hydroxydiphenylamine.

-

-

Step 2: Synthesis of Intermediate II (3-methoxydiphenylamine):

-

To the vessel containing Intermediate I, add a suitable solvent and a base (e.g., potassium carbonate).

-

Under heating, add a methylating agent (e.g., dimethyl sulfate) dropwise to perform an etherification reaction, yielding 3-methoxydiphenylamine.

-

-

Step 3: Cyclization to this compound:

-

To the solution of Intermediate II, add a solvent, sulfur, and a catalytic amount of iodine.

-

Heat the mixture to reflux to initiate a ring-closure reaction, forming the crude this compound.

-

-

Step 4: Purification:

-

The crude product is then purified by recrystallization from a suitable solvent to obtain pure this compound.

-

Quantitative Data for the Synthesis of this compound:

| Step | Reactants | Reagents/Catalysts | Solvent | Temperature (°C) | Time (h) | Yield (%) | Purity (%) |

| 1 | Resorcinol, Aniline | p-Toluenesulfonic acid | - | 185-195 | 6 | - | - |

| 2 | Intermediate I | Potassium Carbonate, Dimethyl Sulfate | Benzene | Reflux | 8 | - | - |

| 3 | Intermediate II | Sulfur, Iodine | Benzene | 100 | 8 | 68 | 97 |

Table 1: Summary of reaction conditions and yields for the synthesis of this compound. Data extracted from patent CN105418537A.[4] An improved synthesis method has reported a total yield as high as 74.2%.[5]

Synthesis of (±)-10-(3-dimethylamino-2-methylpropyl)-2-methoxyphenothiazine (Levomepromazine Intermediate)

The N-alkylation of this compound is a crucial step in the synthesis of Levomepromazine. The following protocol is derived from a Russian patent.

Experimental Protocol:

-

Reaction Setup:

-

In a reaction flask, charge this compound.

-

Add crushed sodium hydroxide, 18-crown-6 (B118740) ether as a phase-transfer catalyst, and 3-dimethylamino-2-methylpropyl chloride.

-

The reaction is carried out under an inert atmosphere.

-

-

Reaction Conditions:

-

Heat the mixture to boiling and maintain stirring for 5-6 hours.

-

The completion of the reaction is monitored by the cessation of water evolution and by thin-layer chromatography (TLC).

-

-

Work-up and Purification:

-

After cooling, the reaction mass is treated with a mixture of water and p-methanesulfonic acid.

-

The organic layer is separated, and the aqueous layer is washed with ether and then basified with NaOH solution.

-

The precipitated base is extracted with ether, dried, and the solvent is evaporated.

-

The residue is distilled under reduced pressure to yield the final product.

-

Quantitative Data for the N-Alkylation of this compound:

| Reactant 1 | Reactant 2 | Catalyst | Base | Temperature (°C) | Time (h) | Yield (%) |

| This compound (1 g mol) | 3-dimethylamino-2-methylpropyl chloride (2 g mol) | 18-crown-6 ether (0.021 g mol) | Sodium Hydroxide (2.25 g mol) | Boiling | 5-6 | 92-93 |

Table 2: Summary of reaction conditions and yield for the synthesis of the racemic intermediate of Levomepromazine. Data extracted from patent RU2233274C1.

Role in Signaling Pathways

Phenothiazine derivatives are known to exert their biological effects by interacting with various cellular signaling pathways. While research specifically on this compound's interaction is ongoing, the broader class of phenothiazines has been shown to modulate key pathways implicated in cancer and other diseases.

PI3K/Akt/mTOR Pathway

The PI3K/Akt/mTOR pathway is a crucial signaling cascade that regulates cell growth, proliferation, survival, and metabolism. Dysregulation of this pathway is a hallmark of many cancers. Phenothiazines have been shown to disrupt this pathway, leading to the inhibition of cancer cell proliferation and the induction of apoptosis.

MAPK/ERK Pathway

The MAPK/ERK pathway is another critical signaling cascade that relays extracellular signals to the nucleus to control gene expression and regulate cellular processes such as proliferation, differentiation, and survival. Similar to the PI3K/Akt/mTOR pathway, phenothiazines have been found to modulate the MAPK/ERK pathway, contributing to their anti-cancer properties.

Experimental Workflow for Pharmaceutical Synthesis

The synthesis of a pharmaceutical drug substance like Levomepromazine from this compound involves a series of well-defined steps, including the core synthesis of the intermediate, its functionalization, and subsequent purification and formulation.

Conclusion

This compound is a cornerstone intermediate in organic synthesis, with its impact most profoundly felt in the pharmaceutical industry. The synthetic routes to this compound and its subsequent derivatization are well-established, offering high yields and purity. Furthermore, the growing understanding of how phenothiazine derivatives interact with key cellular signaling pathways opens new avenues for the design and development of novel therapeutic agents. This technical guide provides a solid foundation for researchers and professionals working with this versatile and important molecule.

References

- 1. youtube.com [youtube.com]

- 2. courseware.cutm.ac.in [courseware.cutm.ac.in]

- 3. Phenothiazine - Wikipedia [en.wikipedia.org]

- 4. CN105418537A - Synthetic method of 2-methoxy phenothiazine - Google Patents [patents.google.com]

- 5. A Small Molecule Targeting Human MEK1/2 Enhances ERK and p38 Phosphorylation under Oxidative Stress or with Phenothiazines - PMC [pmc.ncbi.nlm.nih.gov]

A Technical Guide to the Biological Activities of 2-Methoxyphenothiazine Derivatives

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the diverse biological activities of 2-methoxyphenothiazine derivatives. It is designed to serve as a valuable resource for researchers, scientists, and professionals involved in drug discovery and development, offering in-depth information on the synthesis, mechanisms of action, and therapeutic potential of this important class of compounds. This document summarizes key quantitative data in structured tables, provides detailed experimental protocols for cited studies, and visualizes complex biological pathways and workflows using Graphviz diagrams.

Introduction to this compound Derivatives

Phenothiazines are a class of heterocyclic compounds that have been extensively studied for their wide range of pharmacological activities.[1][2] The introduction of a methoxy (B1213986) group at the 2-position of the phenothiazine (B1677639) nucleus can significantly modulate the biological properties of the parent molecule, leading to derivatives with enhanced or novel therapeutic activities.[3] this compound itself serves as a crucial intermediate in the synthesis of several active pharmaceutical ingredients (APIs), including antipsychotic drugs like Levomepromazine and Methotrimeprazine.[4] This guide will explore the key biological activities of these derivatives, with a focus on their anticancer, antimicrobial, antioxidant, and neuropharmacological effects.

Synthesis of this compound

The core structure of this compound can be synthesized through several methods. A common approach involves a multi-step process starting from resorcinol (B1680541) and aniline (B41778).[5][6]

A general synthetic workflow is outlined below:

Caption: General synthesis workflow for this compound.

Detailed Experimental Protocol for Synthesis

The following protocol is a generalized procedure based on common synthetic methods.[5][6]

Step 1: Synthesis of 3-hydroxydiphenylamine (B363952) (Intermediate I)

-

In a reaction vessel equipped with a stirrer and a condenser, mix resorcinol and aniline in a 1:1.2 molar ratio.

-

Add a catalytic amount of p-toluenesulfonic acid.

-

Heat the mixture to 185-195°C with constant stirring to facilitate the dehydration and amination reaction.

-

Monitor the reaction progress by thin-layer chromatography (TLC).

-

Upon completion, allow the reaction mixture to cool and purify the product to obtain Intermediate I.

Step 2: Synthesis of 3-methoxydiphenylamine (B94031) (Intermediate II)

-

Dissolve Intermediate I in a suitable solvent (e.g., acetone) in a reaction flask.

-

Add a base, such as potassium carbonate, in a 1:1.5 molar ratio relative to Intermediate I.

-

Add a methylating agent, such as dimethyl sulfate, dropwise to the mixture while maintaining the temperature between 30-80°C.

-

Continue the reaction for 3 to 8 hours.

-

After the reaction is complete, filter the mixture and evaporate the solvent to yield Intermediate II.

Step 3: Synthesis of this compound

-

Dissolve Intermediate II in a suitable solvent (e.g., dichlorobenzene).

-

Add sulfur in a molar ratio of 1:1 to 3:1 relative to Intermediate II.

-

Add a catalytic amount of iodine to initiate the cyclization reaction.

-

Heat the mixture to reflux (80-130°C).

-

After the reaction is complete, cool the mixture and purify the crude product by recrystallization to obtain pure this compound.

Anticancer Activities

Several derivatives of this compound have demonstrated significant anticancer activity against various cancer cell lines.[3][7] The presence of the methoxy group is often associated with enhanced cytotoxic effects.[3]

Quantitative Data on Anticancer Activity

The following table summarizes the in vitro anticancer activity of selected this compound derivatives.

| Compound ID | Derivative Type | Cell Line | IC50 (µg/mL) | Reference |

| 4b | Chalcone-based | HepG-2 (Liver) | 7.14 | [7] |

| 4k | Chalcone-based | HepG-2 (Liver) | 7.61 | [7] |

| 4k | Chalcone-based | MCF-7 (Breast) | 12.0 | [7] |

| 4b | Chalcone-based | MCF-7 (Breast) | 13.8 | [7] |

Mechanism of Anticancer Action

The anticancer mechanism of phenothiazine derivatives is often multifactorial and can involve the induction of apoptosis and the modulation of key signaling pathways.[3] For instance, some derivatives have been shown to inhibit protein kinase C (PKC), an enzyme involved in cell proliferation and survival.[8]

Caption: Inhibition of Protein Kinase C by this compound derivatives.

Experimental Protocol for Anticancer Activity Screening (MTT Assay)

The following is a standard protocol for assessing the cytotoxic activity of compounds against cancer cell lines using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay.[7]

-

Cell Seeding: Seed cancer cells (e.g., MCF-7 or HepG-2) in a 96-well plate at a density of 5 x 10^3 cells/well and incubate for 24 hours at 37°C in a 5% CO2 atmosphere.

-

Compound Treatment: Treat the cells with various concentrations of the this compound derivatives and incubate for 48 hours.

-

MTT Addition: Add 20 µL of MTT solution (5 mg/mL in phosphate-buffered saline) to each well and incubate for another 4 hours.

-

Formazan (B1609692) Solubilization: Remove the medium and add 150 µL of dimethyl sulfoxide (B87167) (DMSO) to each well to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability and determine the IC50 value (the concentration of the compound that inhibits 50% of cell growth).

Antimicrobial Activities

Phenothiazine derivatives have been recognized for their broad-spectrum antimicrobial properties.[1][9] The introduction of a 2-methoxy group can influence this activity.

Quantitative Data on Antimicrobial Activity

The following table presents the minimal inhibitory concentration (MIC) of selected phenothiazine derivatives against various bacterial strains.

| Compound | Bacterial Strain | MIC (g/L) | Reference |

| Promethazine | Acinetobacter baumannii | 0.05 - 0.6 | [9] |

| Trifluoperazine | Acinetobacter baumannii | 0.05 - 0.6 | [9] |

| Thioridazine | Acinetobacter baumannii | 0.05 - 0.6 | [9] |

| Chlorpromazine | Acinetobacter baumannii | 0.05 - 0.6 | [9] |

Mechanism of Antimicrobial Action

The antimicrobial action of phenothiazines can involve the disruption of the cell membrane and the generation of reactive oxygen species (ROS), leading to DNA damage and cell death.[9]

Caption: Antimicrobial mechanism of action for phenothiazine derivatives.

Experimental Protocol for Antimicrobial Susceptibility Testing (Broth Microdilution)

This protocol outlines the determination of the Minimum Inhibitory Concentration (MIC) using the broth microdilution method.[10]

-

Preparation of Inoculum: Prepare a bacterial suspension equivalent to a 0.5 McFarland standard.

-

Serial Dilution: Perform serial two-fold dilutions of the test compounds in a 96-well microtiter plate containing a suitable broth medium (e.g., Mueller-Hinton broth).

-

Inoculation: Inoculate each well with the bacterial suspension to a final concentration of approximately 5 x 10^5 CFU/mL.

-

Incubation: Incubate the plates at 37°C for 18-24 hours.

-

MIC Determination: The MIC is the lowest concentration of the compound that completely inhibits visible bacterial growth.

Antioxidant and Neuropharmacological Activities

Antioxidant Properties

Phenothiazine derivatives are known to possess antioxidant properties, which are attributed to their ability to scavenge free radicals.[11] The 2-methoxy group can contribute to this activity. The antioxidant capacity can be evaluated using methods like the DPPH (2,2-diphenyl-1-picrylhydrazyl) radical-scavenging assay.[12]

Neuropharmacological Effects

Phenothiazines are well-known for their antipsychotic effects, which are primarily mediated through the blockade of dopamine (B1211576) receptors in the brain.[13] The conformation of the phenothiazine molecule, influenced by substituents like the 2-methoxy group, plays a crucial role in its interaction with the dopamine receptor.[13][14]

Caption: Mechanism of dopamine receptor antagonism by phenothiazine derivatives.

Experimental Protocol for Neuropharmacological Screening

A variety of in vivo and in vitro models are used to screen for neuropharmacological activity. For instance, the ability of a compound to inhibit dopamine-sensitive adenylate cyclase is a common in vitro assay to assess potential antipsychotic activity.[13] Behavioral models in rodents, such as the elevated plus maze or shuttle box avoidance tests, can be used to evaluate anxiolytic, antidepressant, and memory-enhancing effects.[15]

Conclusion

This compound derivatives represent a versatile class of compounds with a broad spectrum of biological activities. Their potential as anticancer, antimicrobial, and neuropharmacological agents continues to be an active area of research. The structure-activity relationship studies highlight the importance of the 2-methoxy substituent in modulating the therapeutic efficacy of the phenothiazine scaffold. Further investigation into the synthesis of novel derivatives and a deeper understanding of their mechanisms of action will be crucial for the development of new and improved therapeutic agents.

References

- 1. scispace.com [scispace.com]

- 2. Recent progress in biological activities of synthesized phenothiazines - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. This compound-1771-18-2 [ganeshremedies.com]

- 5. CN105418537A - Synthetic method of 2-methoxy phenothiazine - Google Patents [patents.google.com]

- 6. researchgate.net [researchgate.net]

- 7. mdpi.com [mdpi.com]

- 8. Structure-activity relationships of phenothiazines and related drugs for inhibition of protein kinase C - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Antibacterial properties of phenothiazine derivatives against multidrug-resistant Acinetobacter baumannii strains - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

- 11. Antioxidant Properties of New Phenothiazine Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Predicting the biological activities of 2-methoxyphenol antioxidants: effects of dimers - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. Preparing to download ... [pmc.ncbi.nlm.nih.gov]

- 14. [PDF] Phenothiazine drugs: structure-activity relationships explained by a conformation that mimics dopamine. | Semantic Scholar [semanticscholar.org]

- 15. NEUROPHARMACOLOGICAL SCREENING TECHNIQUES FOR PHARMACEUTICALS: A REVIEW | Semantic Scholar [semanticscholar.org]

The Multifaceted Therapeutic Potential of Phenothiazine Compounds: A Technical Guide for Drug Discovery

An in-depth exploration of the diverse pharmacological activities of phenothiazine (B1677639) derivatives, detailing their mechanisms of action, quantitative efficacy, and the experimental methodologies crucial for their investigation.

For Researchers, Scientists, and Drug Development Professionals.

Phenothiazine, a heterocyclic organic compound, forms the structural backbone of a class of molecules with a remarkable breadth of therapeutic applications. Initially recognized for their profound impact on psychiatry as antipsychotic agents, phenothiazine derivatives have since demonstrated significant potential across a spectrum of diseases, including cancer, microbial infections, and inflammatory conditions.[1][2] This technical guide provides a comprehensive overview of the therapeutic landscape of phenothiazine compounds, with a focus on their anticancer and antimicrobial properties. It is designed to equip researchers and drug development professionals with the essential knowledge and methodologies to further explore and harness the therapeutic promise of this versatile chemical scaffold.

Therapeutic Applications and Mechanisms of Action

Phenothiazines exert their diverse biological effects by modulating a variety of cellular targets and signaling pathways. Their therapeutic potential extends beyond their well-established role as dopamine (B1211576) receptor antagonists in the central nervous system.[3][4]

Anticancer Activity

A growing body of evidence highlights the potent anticancer properties of phenothiazine derivatives against a wide array of human cancer cell lines.[5][6][7] Their cytotoxic effects are mediated through multiple mechanisms, including the induction of apoptosis and autophagy, cell cycle arrest, and the inhibition of key signaling pathways that drive tumor growth and survival.[4][7]

Signaling Pathways Modulated by Phenothiazines in Cancer:

-

PI3K/Akt/mTOR Pathway: Several phenothiazine derivatives have been shown to suppress the phosphatidylinositol 3-kinase (PI3K)/Akt/mTOR signaling cascade, a critical pathway for cell proliferation, survival, and metabolism that is frequently dysregulated in cancer.[2]

-

MAPK/ERK Pathway: Phenothiazines can also interfere with the mitogen-activated protein kinase (MAPK)/extracellular signal-regulated kinase (ERK) pathway, which plays a crucial role in transmitting signals from cell surface receptors to the nucleus to control gene expression involved in cell growth and division.[7]

-

Nrf2/ARE Pathway: Some phenothiazines have been identified as activators of the Nuclear factor erythroid 2-related factor 2 (Nrf2)/antioxidant response element (ARE) pathway, which is involved in cellular defense against oxidative stress.[8][9] This can have dual roles in cancer, either protecting normal cells or, in some contexts, promoting cancer cell survival.

Antimicrobial Activity

Phenothiazine derivatives have demonstrated broad-spectrum antimicrobial activity against a range of pathogenic bacteria and fungi.[10][11] Their mechanisms of action in microbes are multifaceted and include the disruption of cell membrane integrity, inhibition of efflux pumps, and interference with essential cellular processes.[10]

Key Antimicrobial Mechanisms:

-

Efflux Pump Inhibition: A significant mechanism of antimicrobial action is the inhibition of bacterial efflux pumps, which are responsible for extruding antibiotics from the cell, thereby contributing to drug resistance. By blocking these pumps, phenothiazines can restore the efficacy of conventional antibiotics.[10]

-

Calmodulin Inhibition: In fungi, phenothiazines can bind to and inhibit calmodulin, a key calcium-binding protein involved in numerous signaling pathways essential for fungal growth and viability.[10]

Quantitative Data on Therapeutic Efficacy

The following tables summarize the in vitro efficacy of various phenothiazine compounds against a selection of cancer cell lines and microbial strains, presented as half-maximal inhibitory concentration (IC50) and minimum inhibitory concentration (MIC) values, respectively.

Table 1: Anticancer Activity of Phenothiazine Derivatives (IC50 values in µM)

| Compound | Cancer Cell Line | Cancer Type | IC50 (µM) | Reference(s) |

| Trifluoperazine | PC-3 | Prostate Cancer | 6.67 | [5] |

| Trifluoperazine | SaOS-2 | Osteosarcoma | 7.75 | [5] |

| Chlorpromazine | U87 | Glioblastoma | 5.12 | [5] |

| Chlorpromazine | U251 | Glioblastoma | 9.29 | [5] |

| Fluphenazine | A375 | Melanoma | 9.35 | [7] |

| CWHM-974 | A375 | Melanoma | 1.37 | [7] |

| Thioridazine | THP-1 | Leukemia | 21.6 | [5] |

| Thioridazine | HL-60 | Leukemia | 67.26 | [5] |

| PP (PEGylated Phenothiazine) | MeWo | Skin Cancer | 251.9 | [1] |

| PPO (PEGylated Phenothiazine) | HepG2 | Liver Cancer | 161.3 | [1] |

| PPO (PEGylated Phenothiazine) | MCF7 | Breast Cancer | 131.7 | [1] |

Table 2: Antimicrobial Activity of Phenothiazine Derivatives (MIC values in µg/mL)

| Compound | Microbial Strain | Type | MIC (µg/mL) | Reference(s) |

| Thioridazine | Staphylococcus aureus | Gram-positive bacteria | 25-100 | [12] |

| Chlorpromazine | Staphylococcus aureus | Gram-positive bacteria | 25-100 | [12] |

| Trifluoperazine | Staphylococcus aureus | Gram-positive bacteria | 25-100 | [12] |

| Fluphenazine | Escherichia coli | Gram-negative bacteria | 25-100 | [12] |

| Trifluoperazine | Candida albicans | Yeast | 10-40 | [13] |

| Chlorpromazine | Cryptococcus neoformans | Yeast | 10-40 | [13] |

| Phenothiazine | Pseudomonas aeruginosa | Gram-negative bacteria | >1000 | [14] |

Experimental Protocols

This section provides detailed methodologies for key experiments used to evaluate the therapeutic potential of phenothiazine compounds.

Anticancer Activity Assays

3.1.1. Cell Viability (MTT) Assay

This colorimetric assay measures the metabolic activity of cells, which is an indicator of cell viability.

-

Cell Seeding: Plate cancer cells in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours to allow for cell attachment.

-

Compound Treatment: Treat the cells with a range of concentrations of the phenothiazine compound for the desired duration (e.g., 24, 48, or 72 hours).

-

MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 2-4 hours. Viable cells with active metabolism will convert the yellow MTT into a purple formazan (B1609692) precipitate.

-

Solubilization: Add a solubilizing agent (e.g., DMSO) to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance of the solution at a wavelength of 570 nm using a microplate reader. The absorbance is directly proportional to the number of viable cells.

3.1.2. Apoptosis Assay (Annexin V/Propidium (B1200493) Iodide Staining)

This flow cytometry-based assay is used to detect and quantify apoptosis.

-

Cell Treatment: Treat cells with the phenothiazine compound for the desired time.

-

Cell Harvesting: Harvest the cells by trypsinization and wash with cold PBS.

-

Staining: Resuspend the cells in Annexin V binding buffer and add FITC-conjugated Annexin V and propidium iodide (PI). Annexin V binds to phosphatidylserine, which is translocated to the outer leaflet of the plasma membrane in apoptotic cells. PI is a fluorescent nucleic acid stain that cannot cross the membrane of live cells or early apoptotic cells.

-

Flow Cytometry Analysis: Analyze the stained cells using a flow cytometer. The different cell populations (viable, early apoptotic, late apoptotic, and necrotic) can be distinguished based on their fluorescence.

3.1.3. Western Blot Analysis for Signaling Pathway Modulation

This technique is used to detect and quantify specific proteins and their phosphorylation status to assess the activation of signaling pathways.

-

Protein Extraction: Treat cells with the phenothiazine compound, then lyse the cells to extract total protein.

-

Protein Quantification: Determine the protein concentration of each sample using a protein assay (e.g., BCA assay).

-

SDS-PAGE: Separate the proteins by size using sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).

-

Protein Transfer: Transfer the separated proteins from the gel to a membrane (e.g., PVDF or nitrocellulose).

-

Immunoblotting: Block the membrane to prevent non-specific antibody binding, then incubate with primary antibodies specific for the target proteins (e.g., total Akt, phospho-Akt, total ERK, phospho-ERK).

-

Secondary Antibody Incubation: Incubate the membrane with a horseradish peroxidase (HRP)-conjugated secondary antibody that binds to the primary antibody.

-

Detection: Add a chemiluminescent substrate that reacts with HRP to produce light, which is then detected using an imaging system. The intensity of the bands corresponds to the amount of the target protein.

Antimicrobial Susceptibility Testing

3.2.1. Broth Microdilution Method for Minimum Inhibitory Concentration (MIC) Determination

This is a standard method to determine the lowest concentration of an antimicrobial agent that inhibits the visible growth of a microorganism.

-

Inoculum Preparation: Prepare a standardized suspension of the test microorganism (bacteria or fungi) in a suitable broth medium.

-

Serial Dilution: Perform a serial two-fold dilution of the phenothiazine compound in a 96-well microtiter plate containing the broth medium.

-

Inoculation: Inoculate each well with the prepared microbial suspension. Include a positive control (microorganism and broth without the compound) and a negative control (broth only).

-

Incubation: Incubate the plate at an appropriate temperature and duration for the specific microorganism.

-

MIC Determination: The MIC is the lowest concentration of the phenothiazine compound at which there is no visible growth (turbidity) of the microorganism.

Receptor Binding Assays

Radioligand binding assays are used to determine the affinity of a compound for a specific receptor.

-

Membrane Preparation: Prepare cell membranes expressing the target receptor (e.g., dopamine D2 or serotonin (B10506) 5-HT2A receptors) from cell culture or animal tissue.

-

Incubation: Incubate the membranes with a radiolabeled ligand (a molecule that specifically binds to the receptor) and varying concentrations of the unlabeled phenothiazine compound.

-

Separation: Separate the bound from the unbound radioligand, typically by rapid filtration through a glass fiber filter.

-

Radioactivity Measurement: Measure the radioactivity retained on the filter using a scintillation counter.

-

Data Analysis: The concentration of the phenothiazine compound that inhibits 50% of the specific binding of the radioligand (IC50) is determined. This value can be used to calculate the binding affinity (Ki) of the compound for the receptor.[15][16]

Conclusion and Future Directions

The phenothiazine scaffold represents a privileged structure in medicinal chemistry, offering a versatile platform for the development of novel therapeutics.[1][2] The extensive research to date has unveiled their significant potential as anticancer and antimicrobial agents, driven by their ability to modulate a diverse range of cellular targets and signaling pathways. The quantitative data and detailed experimental protocols provided in this guide serve as a valuable resource for researchers and drug development professionals seeking to further investigate and exploit the therapeutic capabilities of this remarkable class of compounds.

Future research should focus on the rational design and synthesis of novel phenothiazine derivatives with improved potency, selectivity, and pharmacokinetic properties. A deeper understanding of their complex mechanisms of action, including the interplay between different signaling pathways, will be crucial for optimizing their therapeutic efficacy and minimizing potential side effects. The continued exploration of phenothiazine compounds holds great promise for addressing unmet medical needs in oncology, infectious diseases, and beyond.

References

- 1. Pegylation of phenothiazine – A synthetic route towards potent anticancer drugs - PMC [pmc.ncbi.nlm.nih.gov]

- 2. benchchem.com [benchchem.com]

- 3. Methods for the Detection of Autophagy in Mammalian Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 4. apac.eurofinsdiscovery.com [apac.eurofinsdiscovery.com]

- 5. tandfonline.com [tandfonline.com]

- 6. tandfonline.com [tandfonline.com]

- 7. The anti-cancer efficacy of a novel phenothiazine derivative is independent of dopamine and serotonin receptor inhibition - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Phenothiazines: Nrf2 activation and antioxidant effects - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Phenothiazines: Nrf2 activation and antioxidant effects: Abstract, Citation (BibTeX) & Reference | Bohrium [bohrium.com]

- 10. benchchem.com [benchchem.com]

- 11. In vitro antimicrobial activity of 18 phenothiazine derivatives: structure-activity relationship - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. researchgate.net [researchgate.net]

- 13. Activity of phenothiazines against medically important yeasts - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Miconazole and phenothiazine hinder the quorum sensing regulated virulence in Pseudomonas aeruginosa - PMC [pmc.ncbi.nlm.nih.gov]

- 15. Phenothiazine drug metabolites: dopamine D2 receptor, alpha 1- and alpha 2-adrenoceptor binding - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. Development of a 5-hydroxytryptamine(2A) receptor binding assay for high throughput screening using 96-well microfilter plates - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-Depth Technical Guide to 2-Methoxyphenothiazine: From Discovery to Modern Applications

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of 2-Methoxyphenothiazine, a key heterocyclic compound. It delves into the historical context of its parent molecule, phenothiazine (B1677639), and details its physicochemical properties, synthesis, and role as a crucial intermediate in the pharmaceutical industry. The guide explores its implicit biological activity as a dopamine (B1211576) receptor antagonist, drawing on data from related compounds, and presents detailed experimental protocols for its synthesis and biological evaluation. Signaling pathways and metabolic considerations are also discussed, offering a thorough resource for researchers and professionals in drug development.

Introduction and Historical Context

While the specific discovery of this compound is not well-documented in seminal publications, its history is intrinsically linked to the development of phenothiazine chemistry. The parent compound, phenothiazine, was first synthesized in 1883. Initially utilized in the dye industry, its derivatives later revolutionized psychiatry with the advent of the first antipsychotic drug, chlorpromazine, in the 1950s. This discovery spurred extensive research into phenothiazine analogs, leading to the synthesis of a wide array of derivatives, including this compound.

This compound has emerged as a significant building block in organic synthesis, primarily serving as a key intermediate in the manufacture of various active pharmaceutical ingredients (APIs).[1] Notably, it is a precursor to antipsychotic drugs such as levomepromazine (B1675116) (methotrimeprazine) and methoxypromazine.[2] Its applications also extend to the agricultural and polymer industries, where it is used as a pesticide intermediate and a polymer monomer inhibitor.

Physicochemical Properties

A thorough understanding of the physicochemical properties of this compound is essential for its application in synthesis and drug development.

| Property | Value | Source(s) |

| Molecular Formula | C₁₃H₁₁NOS | [3] |

| Molecular Weight | 229.30 g/mol | [3] |

| Melting Point | 185-188 °C | [4] |

| Boiling Point | 408.1 °C at 760 mmHg | [4] |

| Density | 1.235 g/cm³ | [4] |

| pKa | -1.32 ± 0.20 (Predicted) | [4] |

| Solubility | Slightly soluble in DMSO and Methanol | [4] |

| Appearance | Yellow or pale gray solid | [5] |

| CAS Number | 1771-18-2 | [3] |

Spectral Data:

-

Mass Spectrometry: The mass spectrum of this compound is available on the NIST WebBook.[6]

-

Infrared (IR) Spectroscopy: The IR spectrum of phenothiazine derivatives typically shows characteristic peaks for the N-H stretching vibration around 3300-3400 cm⁻¹, C-H stretching of the aromatic rings, and C-S stretching vibrations. The presence of the methoxy (B1213986) group in this compound would introduce a characteristic C-O stretching band.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy:

-

¹H NMR: The proton NMR spectrum would be expected to show signals for the aromatic protons on the phenothiazine core, a singlet for the methoxy group protons, and a broad singlet for the N-H proton.

-

¹³C NMR: The carbon NMR spectrum would display signals for the carbon atoms of the phenothiazine rings and a signal for the methoxy group carbon.

-

Synthesis of this compound

An improved synthesis of this compound has been developed with a total yield of up to 74.2%.[7] The general synthetic strategy involves a multi-step process starting from readily available precursors.

Synthetic Pathway

The synthesis of this compound can be conceptualized as a three-step process: condensation, methylation, and cyclization.

Experimental Protocol: Synthesis of this compound

The following protocol is a representative procedure based on patented synthesis methods.[8]

Step 1: Synthesis of 3-Hydroxydiphenylamine (Intermediate I)

-

In a reaction vessel equipped with a stirrer and a heating mantle, mix resorcinol and aniline.

-

Under stirring, add a catalyst such as p-toluenesulfonic acid, benzenesulfonic acid, sulfuric acid, or phosphoric acid.

-

Heat the mixture to induce a dehydration and amination reaction to form 3-hydroxydiphenylamine.

-

Monitor the reaction progress by a suitable method (e.g., TLC).

-

Upon completion, cool the reaction mixture and purify the product.

Step 2: Synthesis of 3-Methoxydiphenylamine (Intermediate II)

-

Dissolve the 3-hydroxydiphenylamine from Step 1 in a suitable inert, aprotic solvent (e.g., dichloroethane, benzene, toluene).

-

Add an alkali such as potassium carbonate, sodium carbonate, sodium hydroxide, or potassium hydroxide.

-

Heat the mixture and add a methylating agent dropwise. Suitable methylating agents include methyl iodide, dimethyl sulfate, or dimethyl carbonate.

-

Maintain the temperature to allow the etherification reaction to proceed to completion.

-

After the reaction is complete, cool the mixture and isolate the 3-methoxydiphenylamine product.

Step 3: Synthesis of this compound

-

Dissolve the 3-methoxydiphenylamine from Step 2 in an inert solvent.

-

Add sulfur and heat the mixture to reflux.

-

Add iodine to initiate the cyclization reaction.

-

Continue refluxing for 6-12 hours until the reaction is complete.

-

Cool the reaction mixture to obtain the crude this compound.

-

Recrystallize the crude product from a suitable solvent to yield pure this compound.

Biological Activity and Mechanism of Action

This compound itself is not typically used as a therapeutic agent but serves as a crucial precursor for antipsychotic drugs.[2] Its biological activity can be inferred from the pharmacological profile of these derivatives and related phenothiazines.

Dopamine Receptor Antagonism

References

- 1. Synthesis and bio-evaluation of phenothiazine derivatives as new antituberculosis agents [html.rhhz.net]

- 2. This compound-1771-18-2 [ganeshremedies.com]

- 3. benchchem.com [benchchem.com]

- 4. tandfonline.com [tandfonline.com]

- 5. medicines.org.uk [medicines.org.uk]

- 6. benchchem.com [benchchem.com]

- 7. Pharmacokinetics and first-pass metabolism of levomepromazine in the rat - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Synthesis of some phenothiazine derivatives as potential affinity ligands for the central dopamine receptors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Phenothiazine drugs and metabolites: molecular conformation and dopaminergic, alpha adrenergic and muscarinic cholinergic receptor binding - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Phenothiazine drug metabolites: dopamine D2 receptor, alpha 1- and alpha 2-adrenoceptor binding - PubMed [pubmed.ncbi.nlm.nih.gov]

2-Methoxyphenothiazine Derivatives: A Technical Guide for Drug Discovery

For Researchers, Scientists, and Drug Development Professionals

Abstract

The phenothiazine (B1677639) scaffold, a privileged structure in medicinal chemistry, has given rise to a multitude of clinically significant drugs, most notably in the realm of antipsychotics. The introduction of a methoxy (B1213986) group at the 2-position of the phenothiazine core has been identified as a critical modification, modulating the pharmacological profile and opening new avenues for drug discovery. This technical guide provides an in-depth exploration of 2-methoxyphenothiazine derivatives, focusing on their synthesis, anticancer, and neuroprotective activities. Detailed experimental protocols, quantitative biological data, and elucidated signaling pathways are presented to serve as a comprehensive resource for researchers in the field.

Introduction

Phenothiazine and its derivatives represent a versatile class of heterocyclic compounds with a broad spectrum of biological activities.[1] The tricyclic core of phenothiazine can be readily functionalized at various positions, allowing for the fine-tuning of its physicochemical and pharmacological properties. This compound, in particular, serves as a key intermediate in the synthesis of several important pharmaceutical agents.[2][3] Its derivatives have demonstrated significant potential in diverse therapeutic areas, including oncology and neurodegenerative diseases. This guide will delve into the core aspects of this compound derivatives as promising candidates for drug discovery.

Synthesis of this compound and its Derivatives

The synthesis of the this compound core typically involves a multi-step process, which has been optimized to achieve high yields. Further derivatization can be achieved through various chemical reactions to generate a library of compounds for biological screening.

Core Synthesis of this compound

An improved and efficient synthesis of this compound has been developed starting from readily available commercial reagents.[4] The overall yield for this process can be as high as 74.2%.[4] A patented method outlines a clear four-step process for its industrial production.[5]

Experimental Protocol: Synthesis of this compound [5]

-

Step 1: Dehydration and Amination. Resorcinol and aniline (B41778) are mixed and heated in the presence of a catalyst (e.g., p-toluenesulfonic acid, benzenesulfonic acid, sulfuric acid, or phosphoric acid) to undergo a dehydration and amination reaction, forming 3-hydroxydiphenylamine (B363952) (Intermediate I).

-

Step 2: Etherification. Intermediate I is dissolved in a solvent, and an alkali (e.g., potassium carbonate, sodium carbonate, sodium hydroxide, or potassium hydroxide) is added. A methylating agent (e.g., dimethyl sulfate, dimethyl carbonate, or trimethyl orthoformate) is then added dropwise under heating to yield 3-methoxydiphenylamine (B94031) (Intermediate II).

-

Step 3: Cyclization. Intermediate II is dissolved in a solvent with sulfur. The reaction is initiated by the addition of iodine under heating and reflux conditions, leading to a ring-closure reaction to form the crude this compound product.

-

Step 4: Recrystallization. The crude product is recrystallized from a suitable solvent to obtain pure this compound.

Synthesis of this compound Derivatives

Further modifications of the this compound scaffold are typically carried out at the N10 position of the thiazine (B8601807) ring. These modifications often involve the introduction of various side chains to modulate the compound's biological activity.

Experimental Protocol: General N-Alkylation

A common method to introduce substituents at the N10 position is through N-alkylation.

-

To a solution of this compound in a suitable aprotic solvent (e.g., DMF or THF), add a strong base such as sodium hydride (NaH) at 0 °C.

-

Stir the mixture for 30 minutes to allow for the deprotonation of the amine.

-

Add the desired alkyl halide (R-X) dropwise to the reaction mixture.

-

Allow the reaction to warm to room temperature and stir for several hours until completion, monitored by TLC.

-

Quench the reaction with water and extract the product with an organic solvent (e.g., ethyl acetate).

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica (B1680970) gel.

Anticancer Activity

Phenothiazine derivatives have shown considerable promise as anticancer agents, and the introduction of a 2-methoxy group can influence this activity. These compounds often exhibit cytotoxicity against a range of cancer cell lines.

Quantitative Data: In Vitro Cytotoxicity

The anticancer potential of this compound derivatives is typically evaluated by determining their half-maximal inhibitory concentration (IC50) against various cancer cell lines using assays like the MTT assay.

| Derivative | Cancer Cell Line | IC50 (µM) | Reference |

| Chalcone-based Phenothiazine 4b | HepG-2 (Liver) | 7.14 µg/mL | [6] |

| MCF-7 (Breast) | 13.8 µg/mL | [6] | |

| Chalcone-based Phenothiazine 4k | HepG-2 (Liver) | 7.61 µg/mL | [6] |

| MCF-7 (Breast) | 12.0 µg/mL | [6] | |

| PEGylated Phenothiazine (PP) | HeLa (Cervical) | 229.1 | [7] |

| MeWo (Skin) | 251.9 | [7] | |

| PEGylated Phenothiazine (PPO) | HepG2 (Liver) | 161.3 | [8] |

| MCF7 (Breast) | 131.7 | [8] | |

| Diazaphenothiazine derivative 31 | T-47D (Breast) | 9.6 µg/mL | [8] |

| SNB-19 (Glioblastoma) | 21.2 µg/mL | [8] | |